2-Methoxy-6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
Description
2-Methoxy-6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methoxy group at position 2 and a pyrrolidin-3-yloxy group at position 4. The pyrrolidine ring is further modified by a sulfonamide linkage to a 2-methoxy-5-methylphenyl moiety.
Properties
IUPAC Name |
2-methoxy-6-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12-4-5-14(23-2)15(8-12)26(21,22)20-7-6-13(11-20)25-17-10-18-9-16(19-17)24-3/h4-5,8-10,13H,6-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKDPSKJOQGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC(=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with methoxy and sulfonyl groups, which are known to influence its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that pyrazine derivatives, including this compound, exhibit various biological activities such as:
- Antitumor Activity : Pyrazine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that related compounds can induce apoptosis in leukemia cells by modulating intrinsic apoptosis pathways .
- Anti-inflammatory Effects : Compounds with similar structures have been documented to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Antibacterial Properties : Some pyrazine derivatives exhibit antibacterial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential cellular processes .
The mechanisms through which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or inflammation.
- Receptor Modulation : It could interact with cellular receptors, thereby influencing signal transduction pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis by altering the expression levels of key proteins such as Bcl2 and Bax, leading to cell cycle arrest and increased apoptotic markers .
Antitumor Activity
A study investigating the effects of related pyrazine derivatives on K562 leukemia cells found that treatment with these compounds resulted in significant cell viability reduction (IC50 = 25 µM). The mechanism involved apoptosis induction characterized by increased Bax expression and decreased Bcl2 levels .
Anti-inflammatory Studies
Research has indicated that certain pyrazine derivatives can inhibit the production of inflammatory mediators in vitro. For example, a study on a similar compound showed a marked decrease in TNF-alpha production in macrophages treated with the compound .
Antibacterial Activity
In vitro assays demonstrated that certain pyrazine derivatives exhibit significant antibacterial activity against various strains of bacteria. This activity is hypothesized to result from the disruption of bacterial membrane integrity or interference with metabolic pathways essential for bacterial growth .
Data Table: Summary of Biological Activities
| Biological Activity | Compound | IC50/EC50 Value | Mechanism |
|---|---|---|---|
| Antitumor | 2-Methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine | 25 µM (K562 cells) | Apoptosis induction |
| Anti-inflammatory | Similar pyrazine derivative | Not specified | Inhibition of TNF-alpha |
| Antibacterial | Various pyrazine derivatives | Varies by strain | Membrane disruption |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s closest analogs include:
- Ring Size and Flexibility : The pyrrolidine (5-membered) in the target compound offers intermediate conformational flexibility compared to azetidine (4-membered, more rigid) and piperidine (6-membered, more flexible). This affects binding to biological targets and solubility .
- Sulfonamide Substituents : The 2-methoxy-5-methylphenyl group in the target compound introduces steric bulk and electron-donating effects, contrasting with pyrazole-based sulfonamides in analogs (e.g., compound 18), which may enhance π-π stacking or hydrogen bonding .
- Methoxy Positioning: The methoxy group at pyrazine position 2 aligns with analogs like 2-(2-methoxyphenoxy)pyrazine (), where methoxy coplanarity with aromatic rings influences crystal packing via π-π interactions .
Physicochemical Properties
- Solubility: Methoxy and sulfonyl groups enhance polarity, improving solubility in polar solvents (e.g., DMSO, ethanol) compared to alkyl-substituted analogs (e.g., compound 12 with tert-butyl) .
- Crystallinity: Analogous structures (e.g., 2-(2-methoxyphenoxy)pyrazine) exhibit π-π stacking in crystals, suggesting the target compound may form similar dimeric aggregates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
